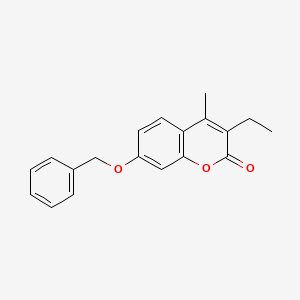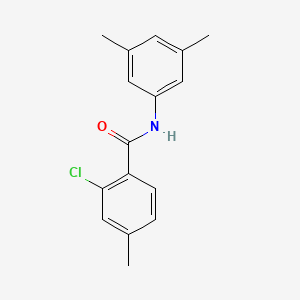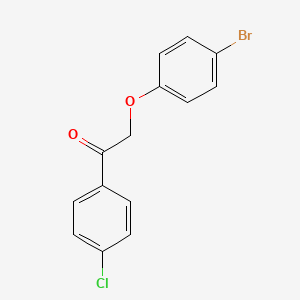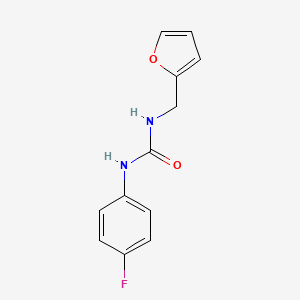![molecular formula C15H14N2O5S B5866163 5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)
5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide, commonly known as ASB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. ASB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of ASB is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cell growth, inflammation, and oxidative stress. ASB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and protein kinase C, which are involved in these pathways.
Biochemical and Physiological Effects
ASB has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, inflammation, and oxidative stress. ASB has also been shown to induce apoptosis, inhibit cell migration and invasion, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ASB has several advantages for lab experiments, including its high yield and purity obtained by the synthesis method described above. ASB is also relatively stable and can be stored for extended periods without significant degradation. However, ASB has some limitations, including its limited solubility in water, which can make it challenging to use in some experiments. In addition, ASB can be cytotoxic at high concentrations, which can limit its use in some cell-based assays.
Direcciones Futuras
Future research on ASB should focus on further elucidating its mechanism of action and identifying its molecular targets. In addition, the potential therapeutic applications of ASB in various diseases should be explored further, including cancer, inflammation, and neurological disorders. The development of more efficient synthesis methods for ASB and its derivatives should also be investigated to facilitate its use in research and potential clinical applications.
Conclusion
ASB is a promising chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. ASB has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, inflammation, and oxidative stress. ASB has also been shown to induce apoptosis, inhibit cell migration and invasion, and improve cognitive function in animal models of Alzheimer's disease. Future research on ASB should focus on further elucidating its mechanism of action and identifying its molecular targets, as well as exploring its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of ASB involves the reaction of 3-acetylaminobenzenesulfonyl chloride with 2-hydroxybenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization. The yield of ASB obtained by this method is typically high, and the purity is also satisfactory for most research purposes.
Aplicaciones Científicas De Investigación
ASB has been studied extensively for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ASB has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. ASB achieves this by inducing apoptosis, a process of programmed cell death, and inhibiting cell proliferation. In addition, ASB has been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
In inflammation research, ASB has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. ASB achieves this by inhibiting the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of several genes involved in inflammation.
In neurological disorder research, ASB has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain. ASB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
5-[(3-acetylphenyl)sulfamoyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-9(18)10-3-2-4-11(7-10)17-23(21,22)12-5-6-14(19)13(8-12)15(16)20/h2-8,17,19H,1H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRIADAKMIWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)

![9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine](/img/structure/B5866103.png)

![4-chloro-2-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5866133.png)

![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)

![1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)
![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)
![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)
